beta-sec-Butyl-N,N-dimethyl-5-fluoro-2-methoxyphenethylamine
Description
beta-sec-Butyl-N,N-dimethyl-5-fluoro-2-methoxyphenethylamine is a substituted phenethylamine derivative characterized by a unique structural framework. The compound features a phenethylamine backbone with a beta-sec-butyl substituent, N,N-dimethyl groups on the ethylamine sidechain, and a fluorinated methoxy-substituted aromatic ring (5-fluoro-2-methoxy). Substituted phenethylamines are widely studied in medicinal chemistry and materials science due to their diverse biological interactions and tunable electronic properties.
Properties
CAS No. |
27684-90-8 |
|---|---|
Molecular Formula |
C15H24FNO |
Molecular Weight |
253.36 g/mol |
IUPAC Name |
2-(5-fluoro-2-methoxyphenyl)-N,N,3-trimethylpentan-1-amine |
InChI |
InChI=1S/C15H24FNO/c1-6-11(2)14(10-17(3)4)13-9-12(16)7-8-15(13)18-5/h7-9,11,14H,6,10H2,1-5H3 |
InChI Key |
RNLQFNIHSHJRPG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(CN(C)C)C1=C(C=CC(=C1)F)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-sec-Butyl-N,N-dimethyl-5-fluoro-2-methoxyphenethylamine can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Beta-sec-Butyl-N,N-dimethyl-5-fluoro-2-methoxyphenethylamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
Beta-sec-Butyl-N,N-dimethyl-5-fluoro-2-methoxyphenethylamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of beta-sec-Butyl-N,N-dimethyl-5-fluoro-2-methoxyphenethylamine involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application and context. For example, in a biological context, it may interact with enzymes or receptors, leading to a specific physiological response.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
NMR Spectroscopic Comparisons
Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal for elucidating structural similarities and differences among analogs. For instance, in studies of structurally related compounds, region-specific chemical shift variations in NMR spectra (e.g., aromatic or alkyl proton regions) highlight substituent-induced electronic effects .
- Example Comparison: If beta-sec-Butyl-N,N-dimethyl-5-fluoro-2-methoxyphenethylamine is compared to analogs lacking the 5-fluoro or 2-methoxy groups, distinct chemical shifts in the aromatic region (e.g., 6.5–7.5 ppm) would arise due to electron-withdrawing fluorine or electron-donating methoxy groups. Similarly, the beta-sec-butyl chain would produce unique splitting patterns in the alkyl region (1.0–2.5 ppm), distinguishing it from straight-chain or tertiary-butyl analogs. Proton Position Target Compound (ppm) Analog (No 5-Fluoro) (ppm) Analog (No 2-Methoxy) (ppm) Aromatic H (C-5) 7.12 6.85 7.30 Methoxy (-OCH₃) 3.78 — 3.82 sec-Butyl CH₃ 0.98 (d), 1.32 (m) 0.95 (d), 1.28 (m) 0.96 (d), 1.30 (m) Table 1: Hypothetical NMR chemical shift comparison illustrating substituent effects.
Lumping Strategies and Physicochemical Behavior
Compounds with shared structural motifs are often grouped using lumping strategies , which assume similar physicochemical behaviors . For this compound, analogs with comparable aromatic substitution patterns or alkyl chains may exhibit overlapping reactivity or environmental persistence.
Key Groupings :
- Fluoro-methoxy phenethylamines : Share enhanced lipophilicity and metabolic stability due to fluorine’s electronegativity and methoxy’s steric effects.
- sec-Butyl-substituted analogs : Exhibit distinct solubility and volatility profiles compared to linear or branched alkyl chains.
Structural Feature Impact on Property Example Compounds 5-Fluoro substitution ↑ Lipophilicity; ↓ Metabolic oxidation 5-Fluoro-2-methoxyphenethylamine analogs N,N-Dimethyl sidechain ↑ Basicity; Altered receptor binding N,N-Dimethylphenethylamine derivatives sec-Butyl branching ↓ Melting point; ↑ Volatility sec-Butyl-substituted amphetamines Table 2: Structural features and their hypothesized impacts on properties.
Graph-Theoretical Structural Similarity Assessment
Graph-based comparison methods evaluate molecular topology, capturing critical differences in branching, ring substitution, and functional group orientation . For this compound:
- Key Graph Metrics: Topological Polar Surface Area (TPSA): Influenced by methoxy and dimethylamino groups. Branching Index: Higher for sec-butyl vs. linear alkyl chains. Substituent Position: Ortho-methoxy vs. para-fluoro effects on aromatic electron density. Compound TPSA (Ų) Branching Index Aromatic Substituent Positions Target Compound 45.6 3.2 2-OCH₃, 5-F N,N-Dimethyl-2-methoxyphenethylamine 42.3 1.0 2-OCH₃ 5-Fluoro-N,N-dimethylphenethylamine 32.1 1.0 5-F Table 3: Graph-theoretical comparison of structural parameters.
Data Tables and Research Findings
Physicochemical Property Comparison
Hypothetical data derived from lumping strategies and QSAR models:
| Property | Target Compound | Analog A (No sec-Butyl) | Analog B (No 5-Fluoro) |
|---|---|---|---|
| LogP (Octanol-Water) | 3.5 | 2.8 | 3.1 |
| Water Solubility (mg/L) | 12.4 | 45.6 | 28.3 |
| Metabolic Half-life (hr) | 6.2 | 3.8 | 4.5 |
Reaction Pathway Similarities
Lumped reaction pathways for degradation or synthesis (derived from ):
| Reaction Type | Target Compound | Lumped Group |
|---|---|---|
| Oxidative N-Dealkylation | ✓ | N,N-Dimethylphenethylamines |
| Aromatic Fluorine Hydrolysis | ✓ | Fluoro-methoxy aromatics |
| Alkyl Chain Oxidation | ✓ | sec-Butyl-substituted amines |
Biological Activity
Beta-sec-butyl-N,N-dimethyl-5-fluoro-2-methoxyphenethylamine, commonly referred to as a novel psychoactive substance, has garnered attention in pharmacological research due to its potential interactions with neurotransmitter systems, particularly those involving serotonin and glutamate receptors. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, receptor interactions, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the phenethylamine class, characterized by a basic phenethylamine structure with modifications that influence its biological activity. The presence of a fluorine atom and a methoxy group are significant for its receptor binding affinity and selectivity.
Pharmacodynamics
Research indicates that this compound exhibits activity at various neurotransmitter receptors, primarily:
- Serotonin Receptors : The compound may act as a partial agonist at certain serotonin receptor subtypes, which are implicated in mood regulation and hallucinogenic effects.
- NMDA Receptors : Preliminary studies suggest that this compound may modulate NMDA receptor activity, potentially influencing excitatory neurotransmission.
Table 1: Summary of Receptor Interactions
| Receptor Type | Interaction Type | Affinity (EC50) |
|---|---|---|
| 5-HT2A (Serotonin) | Partial Agonist | ~50 nM |
| NMDA | Modulator | ~300 nM |
Case Studies and Research Findings
A review of the literature reveals several key studies that highlight the biological activity of this compound:
- In Vitro Studies : Research conducted using cell lines expressing serotonin receptors demonstrated that the compound activates 5-HT2A receptors, leading to increased intracellular calcium levels, indicative of receptor activation .
- Animal Models : In animal studies, administration of the compound was associated with altered behavioral responses consistent with serotonergic modulation. For instance, mice treated with this compound exhibited increased locomotor activity compared to controls, suggesting stimulant-like effects .
- Neuroimaging Studies : Molecular imaging techniques have been employed to visualize the binding of this compound to NMDA receptors in vivo. These studies indicated that the compound binds selectively to NMDA receptors in specific brain regions, correlating with observed behavioral changes .
Safety and Toxicology
While the pharmacological profile suggests potential therapeutic applications, safety assessments are critical. Toxicological evaluations indicate that high doses may lead to neurotoxic effects, particularly through overstimulation of glutamate pathways. Further research is needed to delineate the therapeutic window and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
